アクリレート亜鉛

概要

説明

Zinc acrylate is a chemical compound that belongs to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid and its derivatives. It is characterized by the presence of zinc ions bonded to acrylate groups. This compound is known for its unique properties, including its ability to form copolymers and its application in various industrial and scientific fields.

科学的研究の応用

Zinc acrylate has a wide range of scientific research applications:

作用機序

Target of Action

Zinc acrylate primarily targets marine fouling organisms . These organisms, which include microorganisms, plants, and animals, can cause significant inconvenience due to their high vitality and destructiveness .

Mode of Action

Zinc acrylate interacts with its targets through a process known as self-polishing . This involves the use of a bifunctional zinc acrylate monomer (ZnM) and three acrylate monomers (methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate) as comonomers . The resulting zinc-based acrylate copolymers (ZnPs) are designed to inhibit the settlement of marine fouling organisms .

Biochemical Pathways

It is known that zinc plays a wide range of biological functions and controls intercellular communication and intracellular events that maintain normal physiological processes

Pharmacokinetics

It is known that zinc acrylate copolymers can hydrolyze in natural seawater under static conditions, resulting in the formation of a smooth surface . This suggests that the compound has a degree of bioavailability in marine environments.

Result of Action

The primary result of zinc acrylate’s action is the inhibition of marine fouling organisms . Field tests have shown that coatings prepared using zinc acrylate copolymers exhibit excellent antifouling performance, inhibiting the settlement of barnacles for at least 9 months in the South China Sea and 15 months in the Yellow Sea .

Action Environment

The action of zinc acrylate is influenced by environmental factors such as the presence of seawater . Its ability to hydrolyze under static conditions in natural seawater suggests that its action, efficacy, and stability are dependent on specific environmental conditions .

生化学分析

Biochemical Properties

Zinc acrylate interacts with various biomolecules, playing a significant role in biochemical reactions. Zinc, as an essential trace element, is known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It is involved in the regulation of many proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

Zinc acrylate can influence various types of cells and cellular processes. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of zinc acrylate is complex and multifaceted. Zinc acrylate copolymers have been synthesized and used in antifouling applications, showing excellent performance in inhibiting the settlement of marine organisms

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc acrylate can change over time. For instance, zinc-based acrylate copolymers have shown excellent antifouling performance over extended periods of time in marine environments .

Metabolic Pathways

Zinc acrylate may be involved in various metabolic pathways due to the presence of zinc. Zinc is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer .

Transport and Distribution

The transport and distribution of zinc acrylate within cells and tissues are regulated by zinc transporters. Two major transporter families, SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake, control zinc transportation .

Subcellular Localization

Given the main localization of zinc transporters at the cell membrane, it can be inferred that zinc acrylate may also be localized at the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: Zinc acrylate can be synthesized through the reaction of acrylic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the reactants in a solvent, followed by the removal of water produced during the reaction. The general reaction is as follows:

ZnO+2CH2=CHCOOH→Zn(CH2=CHCOO)2+H2O

Industrial Production Methods: In industrial settings, zinc acrylate is produced by heating zinc oxide in a solvent and adding acrylic acid under stirring conditions. The temperature is regulated between 75-150°C, and the reaction is carried out under reflux to separate the water produced. The product is then filtered, washed, and dried to obtain zinc acrylate in a powdery form .

化学反応の分析

Types of Reactions: Zinc acrylate undergoes various chemical reactions, including polymerization, cross-linking, and hydrolysis. It can form copolymers with other acrylate monomers, such as methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate .

Common Reagents and Conditions:

Polymerization: Zinc acrylate can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.

Cross-linking: It can cross-link with other monomers in the presence of UV light or heat, forming stable networks.

Hydrolysis: In aqueous environments, zinc acrylate can hydrolyze, releasing zinc ions and acrylate groups.

Major Products Formed: The major products formed from these reactions include zinc-based acrylate copolymers, which are used in various applications such as coatings and adhesives .

類似化合物との比較

Methyl Methacrylate: Used in the production of polymethyl methacrylate (PMMA), known for its transparency and impact resistance.

Ethyl Acrylate: Used in the production of polymers and copolymers with applications in adhesives and coatings.

2-Methoxyethyl Acrylate: Known for its flexibility and used in the production of flexible coatings and adhesives

Uniqueness of Zinc Acrylate: Zinc acrylate is unique due to its ability to form stable copolymers with enhanced mechanical properties and its application in marine antifouling coatings. Its antimicrobial properties and use in biomedical applications further distinguish it from other acrylates .

生物活性

Zinc acrylate is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications and as a component in various polymeric materials. This article explores the biological properties, synthesis methods, and applications of zinc acrylate, supported by data tables and case studies from diverse sources.

Zinc acrylate is an acrylate ester of zinc, often synthesized through the reaction of acrylic acid with zinc oxide or zinc salts. The synthesis process can influence its physical properties, such as particle size and solubility, which in turn affect its biological activity.

Synthesis Methods

- Method 1 : Reaction of acrylic acid with zinc oxide under controlled conditions to produce a fine powder with minimal dust emission.

- Method 2 : Use of surfactants to enhance the dispersion and stability of zinc acrylate in polymer matrices.

Antimicrobial Properties

Zinc acrylate exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the release of zinc ions, which interact with microbial cell membranes and disrupt essential cellular processes.

Table 1: Antimicrobial Efficacy of Zinc Acrylate Against Different Microorganisms

| Microorganism | Type | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 100 |

| Escherichia coli | Gram-negative | 98 |

| Candida albicans | Fungal | 95 |

The above table summarizes findings from various studies demonstrating the effectiveness of zinc acrylate-based formulations against common pathogens .

Case Studies

- Hydrogel Systems : A study investigated zinc acrylate incorporated into hydrogel systems for controlled release and antimicrobial applications. The hydrogels demonstrated nearly complete inhibition of microbial growth within the first 72 hours, highlighting their potential for use in medical settings .

- Marine Antifouling Applications : Zinc-based acrylate copolymers were synthesized for marine coatings to prevent biofouling. These coatings exhibited biocidal properties against marine organisms such as barnacles and algae, showcasing their effectiveness in real-world applications .

Applications in Biomedical Fields

Zinc acrylate is increasingly being explored for its potential in biomedical applications. Its biocompatibility and antimicrobial properties make it suitable for use in wound dressings, drug delivery systems, and dental materials.

Biocompatibility Studies

Research has indicated that zinc acrylate-based materials possess favorable biocompatibility profiles when tested on human cell lines. These studies are crucial for ensuring safety in medical applications .

特性

IUPAC Name |

zinc;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZOFXGLBYJLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

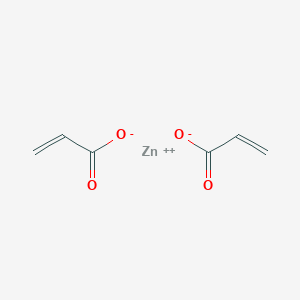

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027768 | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14643-87-9 | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4720M0PK19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular formula can vary depending on the specific form (monomer, dimer, polymer), the basic unit consists of zinc (Zn) ionically bonded to two acrylate (CH2=CHCOO-) groups. The molecular weight of this basic unit is approximately 213.5 g/mol.

ANone: Yes, researchers utilize techniques like Fourier Transform Infrared Spectroscopy (FTIR), proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy to analyze the structure and properties of zinc acrylate. [] These techniques help identify functional groups, determine polymer composition and molecular weight, and confirm successful synthesis. [, , , , , ]

ANone: A common method involves reacting zinc oxide (ZnO) with acrylic acid (CH2=CHCOOH) or polyacrylic acid. [, , ] Other methods include reacting zinc salts with sodium acrylate. The synthesis conditions, such as temperature, solvent, and molar ratios, significantly influence the properties of the resulting zinc acrylate. [, , , , ]

ANone: Yes, copolymerization with various monomers like methyl methacrylate, butyl acrylate, styrene, and acrylonitrile is frequently reported. [, , , , , , , , , ] This allows for tailoring the properties of the resulting copolymer for specific applications. For example, incorporating specific organic acids during synthesis can control the hydrolysis degradation and release rate of biocides in marine coatings. []

ANone: Zinc acrylate finds extensive use in marine antifouling coatings, where its ability to gradually hydrolyze in seawater enables the controlled release of antifouling agents. [, , , , , , , ] Additionally, it is explored in drug delivery systems, as a crosslinking agent in polymers, and as a component in various materials like heat-resistant paints, gas barrier films, and even for improving the superconducting properties of bulk MgB2. [, , , , , , , , , , ]

ANone: Zinc acrylate-based coatings exhibit self-polishing properties. As the coating comes into contact with seawater, zinc acrylate undergoes hydrolysis, leading to the gradual erosion of the coating's surface. [, , , , , , ] This controlled erosion exposes fresh layers of antifouling agents embedded within the coating, ensuring continuous protection against marine organism attachment. This self-polishing mechanism contributes to a longer lifespan and reduced environmental impact compared to traditional antifouling coatings.

ANone: The thermal stability can vary based on the specific copolymer composition and the presence of additives. Studies have shown that incorporating ionic groups like zinc acrylate can affect the glass transition temperature and influence the thermal decomposition behavior of the polymer. [] For instance, the glass transition temperature of a styrene-zinc acrylate copolymer was found to be influenced by the ionic groups present. []

ANone: Studies on zinc acrylate copolymers revealed that the presence of zinc ions can influence the mechanical properties of the material, often leading to increased strength and rigidity. [, ] This is attributed to the formation of ionic crosslinks between polymer chains, enhancing the material's structural integrity. For example, adding zinc acrylate to a gelatin hydrogel significantly enhanced its mechanical strength, particularly in the presence of calcium ions found in bile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。